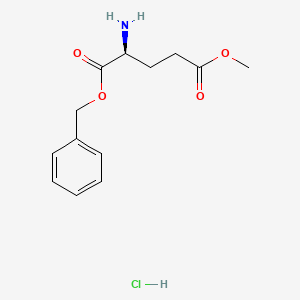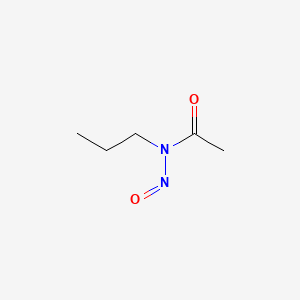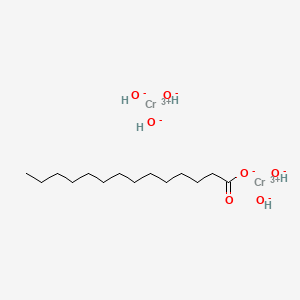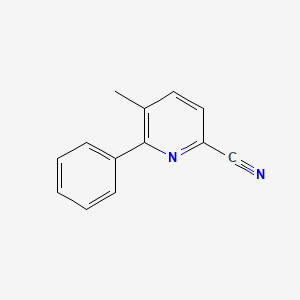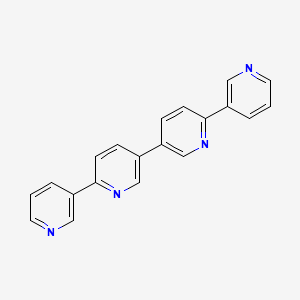
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by the presence of nitrogen atoms within their ring structures, which can significantly influence their chemical properties and reactivity. This particular compound is notable for its unique structure, which includes multiple pyridine rings, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine typically involves multi-step organic reactions. One common method includes the condensation of pyridine-3-carboxaldehyde with other pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts such as magnesium oxide nanoparticles to enhance the reaction rate and yield . The reaction conditions, including temperature, solvent, and pH, are carefully optimized to ensure the successful formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to improve efficiency and scalability. The purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity and quality.
化学反应分析
Types of Reactions
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyridine rings is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Magnesium oxide nanoparticles, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives. Substitution reactions can result in a variety of functionalized pyridine compounds.
科学研究应用
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
作用机制
The mechanism of action of 2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique catalytic properties . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(pyridin-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline
- 3-(pyridin-2-yl)imidazo[1,5-a]pyridine
- N-(pyridin-2-yl)amides
Uniqueness
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine is unique due to its multiple pyridine rings, which confer distinct chemical properties and reactivity. This structural feature allows it to form a variety of coordination complexes and participate in diverse chemical reactions, making it a versatile compound in both research and industrial applications.
属性
CAS 编号 |
254902-22-2 |
|---|---|
分子式 |
C20H14N4 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine |
InChI |
InChI=1S/C20H14N4/c1-3-17(11-21-9-1)19-7-5-15(13-23-19)16-6-8-20(24-14-16)18-4-2-10-22-12-18/h1-14H |
InChI 键 |
GAJSOGAOUHYYQT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)C3=CN=C(C=C3)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


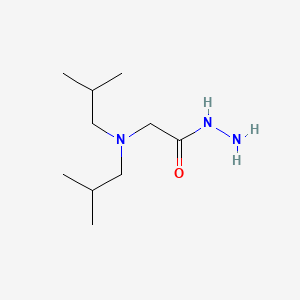
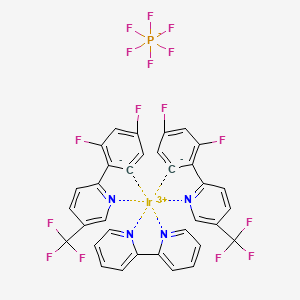

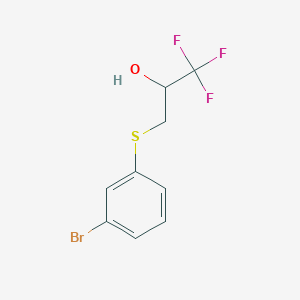
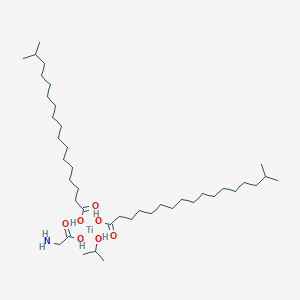
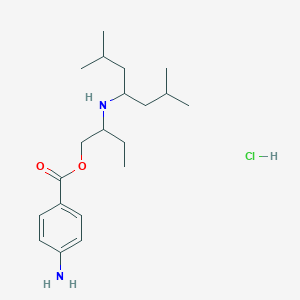
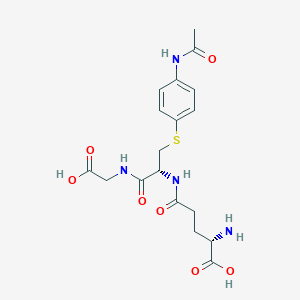
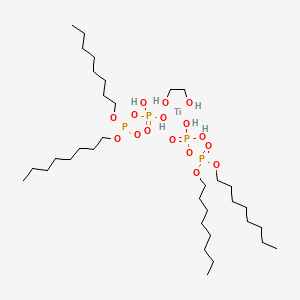
![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
